molecular formula C29H14Br10O6 B13942502 Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester CAS No. 54060-67-2

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester

Cat. No.: B13942502
CAS No.: 54060-67-2
M. Wt: 1257.5 g/mol
InChI Key: XDZIBFQEYRXSBD-UHFFFAOYSA-N
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Description

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester is a complex organic compound known for its significant applications in various fields. This compound is characterized by its brominated phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenols. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of brominated intermediates and the use of advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenyl groups to less reactive forms.

    Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound’s unique structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the production of flame retardants, due to its brominated structure which imparts fire-resistant properties to materials.

Mechanism of Action

The mechanism by which carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester exerts its effects involves interactions with specific molecular targets. The brominated phenyl groups can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Similar in structure, but with fewer brominated phenyl groups.

    Bisphenol A: Lacks the brominated phenyl groups, resulting in different chemical properties and applications.

Uniqueness

The presence of multiple brominated phenyl groups in carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester makes it unique compared to other similar compounds. This structural feature imparts distinct reactivity and functional properties, making it valuable in specific industrial and research applications.

Properties

CAS No.

54060-67-2

Molecular Formula

C29H14Br10O6

Molecular Weight

1257.5 g/mol

IUPAC Name

[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,4,6-tribromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,4,6-tribromophenyl) carbonate

InChI

InChI=1S/C29H14Br10O6/c1-29(2,11-3-15(32)23(16(33)4-11)42-27(40)44-25-19(36)7-13(30)8-20(25)37)12-5-17(34)24(18(35)6-12)43-28(41)45-26-21(38)9-14(31)10-22(26)39/h3-10H,1-2H3

InChI Key

XDZIBFQEYRXSBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C=C(C=C4Br)Br)Br)Br

Related CAS

56262-45-4

Origin of Product

United States

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